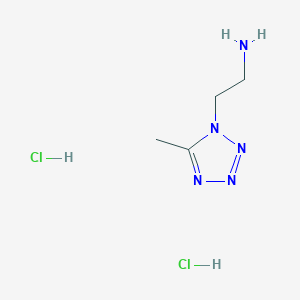

2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine dihydrochloride

Description

2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine dihydrochloride is a heterocyclic organic compound comprising a 5-methyltetrazole ring linked to an ethanamine backbone, stabilized as a dihydrochloride salt. The tetrazole ring, a 5-membered aromatic system with four nitrogen atoms, serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceutical applications . The dihydrochloride form improves aqueous solubility, making it suitable for biological studies and drug formulation. Structural elucidation of such compounds often employs crystallographic tools like the SHELX software suite, a gold standard in small-molecule refinement and structure determination .

Properties

CAS No. |

1311318-17-8 |

|---|---|

Molecular Formula |

C4H10ClN5 |

Molecular Weight |

163.61 g/mol |

IUPAC Name |

2-(5-methyltetrazol-1-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C4H9N5.ClH/c1-4-6-7-8-9(4)3-2-5;/h2-3,5H2,1H3;1H |

InChI Key |

KCNQFTRUFVYPMA-UHFFFAOYSA-N |

SMILES |

CC1=NN=NN1CCN.Cl.Cl |

Canonical SMILES |

CC1=NN=NN1CCN.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine dihydrochloride can be achieved through a series of chemical reactions. One common method involves the reaction of 5-methyl-1H-1,2,3,4-tetrazole with ethylene diamine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction typically requires moderate conditions, such as room temperature and atmospheric pressure, and can be carried out in solvents like water or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, filtration, and drying to obtain the desired dihydrochloride salt.

Chemical Reactions Analysis

Oxidation Reactions

The tetrazole ring and amine group participate in oxidation processes. Potassium permanganate (KMnO₄) under acidic conditions oxidizes the amine to a nitro group, while the tetrazole ring remains intact due to its stability under moderate oxidative conditions. For example:

Reaction:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic, 60°C | Nitro derivative | ~50% |

Reduction Reactions

The dihydrochloride salt’s amine group can undergo reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), though the tetrazole ring typically remains unaffected.

Example:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NaBH₄ | Methanol, RT | Free amine | Requires neutralization |

Substitution Reactions

The primary amine group acts as a nucleophile in alkylation or acylation reactions. Alkyl halides (e.g., methyl iodide) facilitate N-alkylation, forming secondary amines.

Reaction with Methyl Iodide:

(R = 5-methyltetrazol-1-yl ethyl group)

| Reagent | Conditions | Product | Efficiency |

|---|---|---|---|

| CH₃I | DMF, 80°C | N-Methyl derivative | High |

Cycloaddition Reactions

The tetrazole ring may engage in Huisgen 1,3-dipolar cycloadditions with alkynes under copper catalysis (CuAAC), forming triazole derivatives . While direct evidence for this compound is limited, analogous tetrazoles participate in such reactions .

Hypothetical Reaction:

| Catalyst | Solvent | Outcome |

|---|---|---|

| CuI/TBTA | DMF/MeOH | Triazole formation |

Coordination Chemistry

The tetrazole’s nitrogen atoms serve as ligands for transition metals. Coordination with copper or zinc ions is documented in similar compounds, forming complexes with potential catalytic or biological activity.

Example Complex:

| Metal | Geometry | Application |

|---|---|---|

| Cu(II) | Square planar | Catalyst |

Acid-Base Reactions

The dihydrochloride salt dissociates in aqueous solutions, releasing HCl. Neutralization with bases like NaOH regenerates the free amine :

| Base | Solubility Change |

|---|---|

| NaOH | Increased in water |

Thermal Decomposition

At elevated temperatures (>200°C), the tetrazole ring undergoes decomposition, releasing nitrogen gas and forming cyanamide derivatives:

| Condition | Byproduct |

|---|---|

| 220°C, inert atmosphere | N₂ gas |

Biological Interactions

Though not a chemical reaction per se, the compound interacts with biological targets (e.g., enzymes) via hydrogen bonding and electrostatic interactions, modulating activity in biochemical assays.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural properties suggest that it may interact with various receptors and enzymes involved in disease processes.

Case Study: Anticancer Activity

Research has indicated that compounds containing the tetrazole ring exhibit significant anticancer properties. For instance, studies have shown that similar tetrazole derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as NF-kB and ER stress responses .

Neuropharmacology

The role of tetrazole derivatives in neuropharmacology is another area of exploration. The compound may influence neurotransmitter systems and has been studied for its potential effects on anxiety and depression models in animal studies.

Case Study: Anxiety Models

In preclinical trials, tetrazole derivatives have shown promise in reducing anxiety-like behaviors in rodent models, suggesting their potential utility as anxiolytic agents .

Antimicrobial Activity

The antimicrobial properties of tetrazole compounds are well-documented. Research indicates that these compounds can exhibit activity against a range of bacterial strains.

Case Study: Bacterial Inhibition

A study demonstrated that certain tetrazole derivatives effectively inhibited the growth of pathogenic bacteria, making them candidates for further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine dihydrochloride involves its interaction with molecular targets in biological systems. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in biochemical pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to 2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride (CAS: 2751614-59-0), a structurally analogous molecule with a fused triazolothiazole ring system instead of a tetrazole.

| Property | 2-(5-methyl-1H-tetrazol-1-yl)ethan-1-amine dihydrochloride | 2-{5H,6H-triazolo[3,4-b]thiazol-3-yl}ethan-1-amine dihydrochloride |

|---|---|---|

| CAS Number | Not provided in evidence | 2751614-59-0 |

| Molecular Formula | C₅H₁₃Cl₂N₅ (inferred) | C₆H₁₂Cl₂N₄S |

| Molecular Weight | ~213.9 g/mol (calculated) | 243.16 g/mol |

| Core Heterocycle | 5-methyltetrazole | Fused triazolo[3,4-b]thiazole |

| SMILES | Not explicitly provided | NCCc1nnc2n1CCS2.Cl.Cl |

| Key Functional Groups | Tetrazole (N-rich), dihydrochloride salt | Triazolothiazole (N/S heterocycle), dihydrochloride salt |

Biological Activity

2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine dihydrochloride, with the CAS number 1311318-17-8, is a tetrazole derivative that has garnered attention for its potential biological activities. The compound's structure comprises a tetrazole ring, which is known for its diverse pharmacological properties. This article aims to provide a detailed examination of the biological activity associated with this compound, including its antimicrobial and cytotoxic effects.

The molecular formula of this compound is C4H11Cl2N5, with a molecular weight of approximately 200.07 g/mol. The compound is typically encountered in a dihydrochloride salt form, enhancing its solubility and stability in various solvents.

| Property | Value |

|---|---|

| Molecular Formula | C4H11Cl2N5 |

| Molecular Weight | 200.07 g/mol |

| CAS Number | 1311318-17-8 |

| Purity | ≥95% |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives. A series of tetrazole compounds have been reported to exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli.

In a comparative study involving various tetrazole derivatives, it was found that these compounds could inhibit bacterial growth at minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL depending on the specific structure and substituents present on the tetrazole ring .

Cytotoxic Activity

The cytotoxic effects of this compound have also been investigated. In vitro studies using human cancer cell lines have demonstrated that certain derivatives exhibit selective toxicity towards cancer cells while showing minimal effects on normal cells. For example, one study reported that specific tetrazole derivatives had IC50 values less than those of conventional chemotherapeutic agents like doxorubicin against various cancer cell lines .

Case Studies

Several case studies have explored the biological activity of related tetrazole compounds:

- Antimicrobial Study : A recent investigation tested a range of tetrazoles against clinical isolates of Staphylococcus epidermidis. The most active compound in this study inhibited bacterial growth at concentrations as low as 4 µg/mL .

- Cytotoxicity Assessment : Another study evaluated the cytotoxicity of synthesized tetrazoles against human cancer cell lines using the MTT assay. The results indicated that certain derivatives were non-cytotoxic to normal human keratinocytes (HaCaT), suggesting a favorable therapeutic index for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.